

Application Notes: Isotopic Tracing of Serine Metabolism with **SHIN2** and ^{13}C -Serine

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Compound of Interest

Compound Name: *SHIN2*

Cat. No.: *B1193483*

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Introduction

Serine is a central player in cellular metabolism, not only as a proteinogenic amino acid but also as a major source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions. The mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2) is a key regulator in one-carbon metabolism, catalyzing the reversible conversion of serine to glycine and a one-carbon unit carried by tetrahydrofolate.[1] In many cancer cells, the serine synthesis pathway and SHMT2 are upregulated to meet the high demand for biomass production and redox balance.[2][3] This dependency makes SHMT2 a promising therapeutic target.

SHIN2 is a potent and selective inhibitor of SHMT2.[1][4][5] Isotopic tracing using ^{13}C -labeled serine in combination with **SHIN2** provides a powerful method to investigate the activity of SHMT2 and its role in cellular metabolism. By tracking the conversion of ^{13}C -serine to ^{13}C -glycine, researchers can quantify the flux through this pathway and assess the efficacy of SHMT2 inhibition. This approach is valuable for basic research, drug discovery, and understanding metabolic reprogramming in diseases like cancer.

Key Applications

- Target Engagement and Efficacy of SHMT2 Inhibitors: Quantify the extent to which **SHIN2** inhibits the metabolic conversion of serine to glycine in vitro and in vivo.

- **Metabolic Flux Analysis:** Determine the contribution of serine to one-carbon metabolism and downstream biosynthetic pathways.
- **Drug Development:** Screen and characterize novel SHMT2 inhibitors by measuring their impact on serine metabolism.
- **Cancer Metabolism Research:** Investigate the reliance of cancer cells on serine metabolism and the effects of its inhibition.

Chemical Properties of SHIN2

Property	Value
Chemical Name	(S)-1-(4-(4-chlorophenyl)-5-cyano-1H-pyrazol-1-yl)-2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)propan-2-amine
Molecular Formula	C ₁₉ H ₁₈ ClN ₇ O
Molecular Weight	411.85 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C

Quantitative Data Summary

The following table summarizes representative data from an isotopic tracing experiment designed to assess the in vivo target engagement of **SHIN2**. In this experiment, mice were administered a vehicle or **SHIN2**, followed by an infusion of U-¹³C-serine. The incorporation of ¹³C into the glycine pool in the plasma was then measured over time.

Table 1: In Vivo Target Engagement of **SHIN2**

Treatment	Time (minutes)	Circulating Glycine M+2 Fraction (%)
Vehicle	0	0
Vehicle	15	10
Vehicle	30	18
Vehicle	60	25
Vehicle	120	30
SHIN2	0	0
SHIN2	15	2
SHIN2	30	5
SHIN2	60	8
SHIN2	120	12

This data is representative and adapted from a study demonstrating in vivo target engagement of an SHMT inhibitor.[\[4\]](#)

Experimental Protocols

Protocol 1: In Vitro ¹³C-Serine Tracing with SHIN2 in Cultured Cells

This protocol describes how to perform a ¹³C-serine tracing experiment in cultured cancer cells to assess the inhibitory effect of **SHIN2** on the conversion of serine to glycine.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- ¹³C-labeling medium (e.g., DMEM without serine and glycine, supplemented with 10% dialyzed FBS and U-¹³C-serine)

- U-¹³C-serine (uniformly labeled with ¹³C)
- **SHIN2**
- DMSO (for dissolving **SHIN2**)
- 6-well cell culture plates
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold
- Cell scraper
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
- **SHIN2** Treatment: The next day, treat the cells with the desired concentration of **SHIN2** (e.g., 2 μM) or vehicle (DMSO) for the desired pre-incubation time (e.g., 4 hours).^[4]
- Isotopic Labeling:
 - Aspirate the culture medium.
 - Wash the cells once with pre-warmed PBS.
 - Add the ¹³C-labeling medium containing **SHIN2** or vehicle.
 - Incubate for the desired labeling time (e.g., 6 hours).
- Metabolite Extraction:
 - Place the cell culture plates on ice.

- Aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well.
- Incubate at -80°C for 15 minutes.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Sample Processing:
 - Centrifuge the cell lysates at 16,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
 - Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Sample Analysis: Proceed to Protocol 2 for derivatization and GC-MS analysis.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Serine and Glycine

This protocol outlines the derivatization of serine and glycine and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Dried metabolite extracts from Protocol 1
- Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane, MTBSTFA + 1% TBDMSCI)
- Ethyl acetate
- GC-MS instrument with a suitable column (e.g., Agilent DB-5ms)
- GC vials with inserts

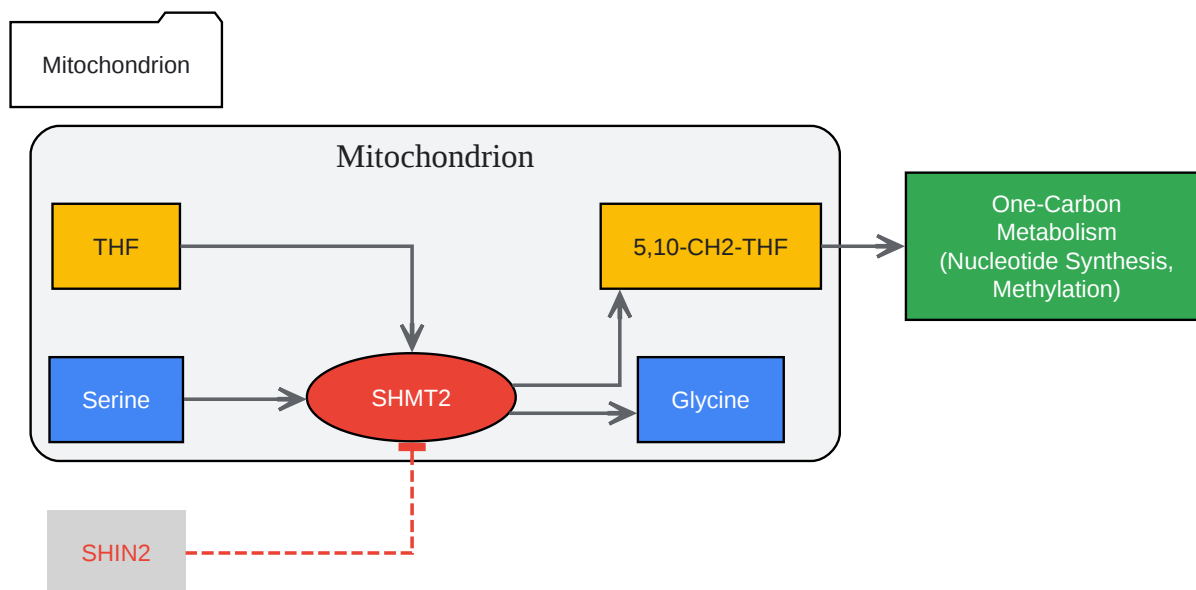
Procedure:

- Derivatization:
 - Resuspend the dried metabolite extracts in 50 μL of a 1:1 mixture of ethyl acetate and the derivatization reagent.
 - Vortex briefly and heat at 70°C for 30 minutes.
- GC-MS Analysis:
 - Transfer the derivatized samples to GC vials with inserts.
 - Inject 1 μL of the sample into the GC-MS.
 - Use an appropriate temperature gradient for the separation of serine and glycine derivatives. An example program is:
 - Initial temperature: 100°C for 1 minute.
 - Ramp: 10°C/minute to 300°C.
 - Hold at 300°C for 15 minutes.
 - Operate the mass spectrometer in Single Ion Monitoring (SIM) mode to detect the specific mass-to-charge ratios (m/z) for the derivatized serine and glycine isotopologues. For TBDMS derivatives, the following ions can be monitored:
 - Glycine: m/z 246 (M+0), 247 (M+1), 248 (M+2)
 - Serine: m/z 390 (M+0), 391 (M+1), 392 (M+2), 393 (M+3)
- Data Analysis:
 - Integrate the peak areas for each isotopologue.
 - Correct for the natural abundance of ^{13}C .
 - Calculate the fractional enrichment of ^{13}C in serine and glycine.

- Compare the fractional enrichment of glycine in **SHIN2**-treated samples to vehicle-treated samples to determine the extent of SHMT2 inhibition.

Visualizations

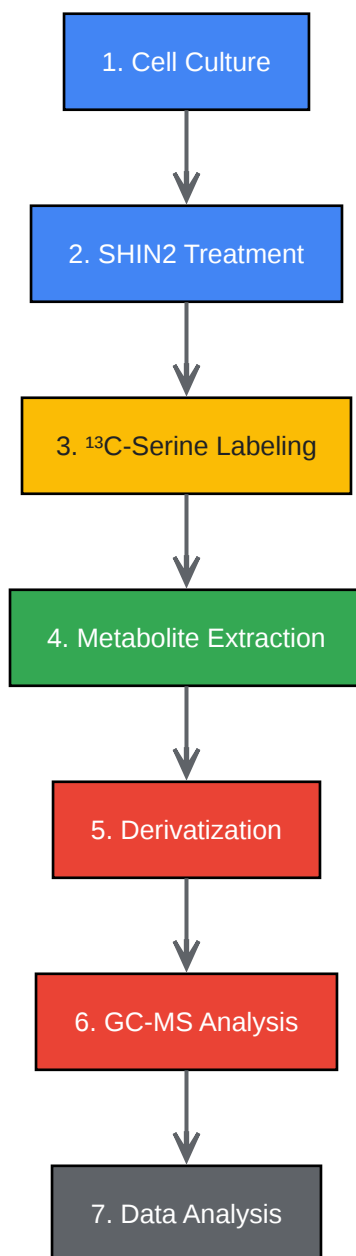
Serine-Glycine One-Carbon Metabolism Pathway



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Caption: Mitochondrial serine-glycine one-carbon metabolism and the inhibitory action of **SHIN2** on SHMT2.

Experimental Workflow for ¹³C-Serine Tracing



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Caption: Step-by-step workflow for isotopic tracing of serine metabolism with **SHIN2**.

References

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